Momordicoside B

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Momordicoside B involves several steps:

Extraction: The initial step involves the extraction of total momordicosides from the plant material using methanol.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Momordicoside B undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its antidiabetic, anticancer, and anti-inflammatory properties.

Industry: Potential use in the development of nutraceuticals and functional foods.

Mécanisme D'action

Momordicoside B exerts its effects through various molecular targets and pathways:

Antidiabetic: Activates adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK), enhancing glucose uptake and fatty acid oxidation.

Anticancer: Induces apoptosis and autophagic cell death in cancer cells by modulating signaling pathways.

Anti-inflammatory: Inhibits pro-inflammatory cytokines and mediators.

Comparaison Avec Des Composés Similaires

Momordicoside B is unique among cucurbitane-type triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:

- Momordicoside A

- Momordicoside K

- Momordicoside L

- Momordicoside M

- Momordicoside N

- Momordicoside S

Activité Biologique

Momordicoside B, a triterpenoid glycoside derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities, particularly in the context of diabetes management and metabolic health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

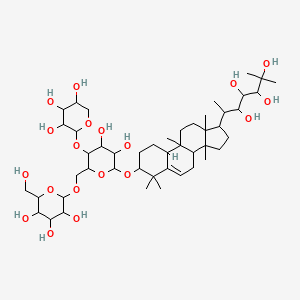

Chemical Structure and Properties

This compound is classified as a cucurbitane-type triterpenoid glycoside. Its structure includes a sugar moiety attached to a triterpenoid backbone, contributing to its biological properties. The molecular formula is and it exhibits significant hydrophilicity due to the glycosidic linkage.

Antidiabetic Effects

- Mechanism of Action : Research indicates that this compound enhances glucose uptake in cells by activating the AMP-activated protein kinase (AMPK) pathway. This activation promotes GLUT4 translocation, which is crucial for glucose transport into cells, particularly in muscle and adipose tissues .

- In Vivo Studies : In diabetic mouse models, administration of this compound at doses of 100 mg/kg body weight resulted in a notable reduction in blood glucose levels. A study reported a maximum glucose reduction of 26.47% after 30 days of treatment with Momordica charantia extracts containing this compound .

- Comparative Efficacy : The binding affinity of this compound to α-amylase was measured at -9.072 Kcal/mol, indicating significant potential for inhibiting carbohydrate digestion and subsequent glucose absorption . This effect was comparable to other momordicosides, reinforcing its role in glycemic control.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediating oxidative stress responses. In vitro studies have shown that it can reduce levels of malondialdehyde (a marker of oxidative stress) while enhancing antioxidant enzyme activity in liver tissues .

Case Studies

- Diabetes Management : A clinical trial involving diabetic patients treated with Momordica charantia extract showed improvements in fasting blood glucose levels and postprandial hyperglycemia after 12 weeks of supplementation, attributing these effects partly to this compound .

- Histopathological Analysis : Histological examinations revealed that treatment with this compound led to reduced degenerative changes in pancreatic β-cells, suggesting a protective effect against diabetes-related cellular damage .

Table 1: Binding Affinity of Momordicosides to α-Amylase

| Compound | Binding Energy (Kcal/mol) |

|---|---|

| Control | -8.869 |

| Momordicoside A | -9.953 |

| This compound | -9.072 |

| Momordicoside C | -9.844 |

| Momordicoside D | -9.425 |

Table 2: Effects of this compound on Blood Glucose Levels

| Treatment Group | Dosage (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Momordica charantia | 100 | 12.63 |

| Momordica charantia | 200 | 26.47 |

Propriétés

IUPAC Name |

6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDSRSBTXORLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099993 | |

| Record name | (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Momordicoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75799-04-1 | |

| Record name | (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75799-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Momordicoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Momordicoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.